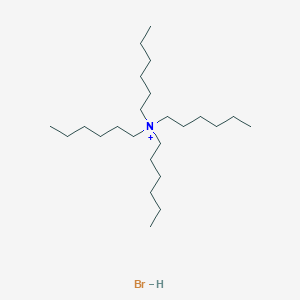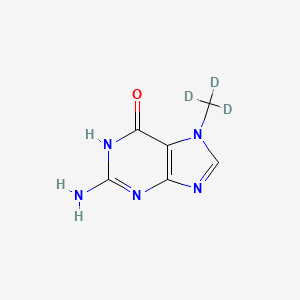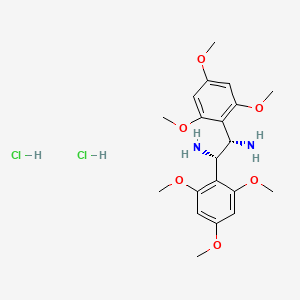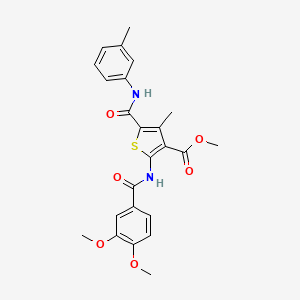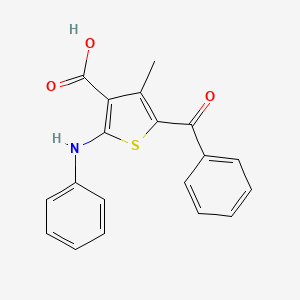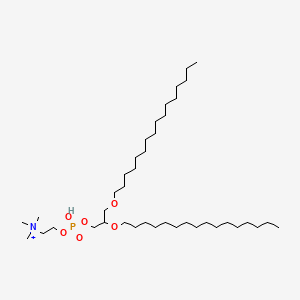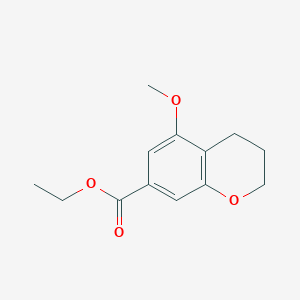
Ethyl 5-Methoxychroman-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Methoxychroman-7-carboxylate, also known as 5-methoxy-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Preparation Methods
The synthesis of Ethyl 5-Methoxychroman-7-carboxylate typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the chroman ring . The reaction conditions usually require refluxing the mixture in ethanol for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 5-Methoxychroman-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction yields . Major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Ethyl 5-Methoxychroman-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Methoxychroman-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
Ethyl 5-Methoxychroman-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-Methoxychroman-4-carboxylate: Similar structure but with the carboxylate group at a different position, leading to different chemical and biological properties.
Ethyl 5-Methoxychroman-6-carboxylate: Another positional isomer with distinct reactivity and applications.
Ethyl 5-Methoxychroman-8-carboxylate: Yet another isomer with unique characteristics.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 5-methoxy-3,4-dihydro-2H-chromene-7-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)9-7-11(15-2)10-5-4-6-17-12(10)8-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
NGEZLXOMZXNZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCO2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


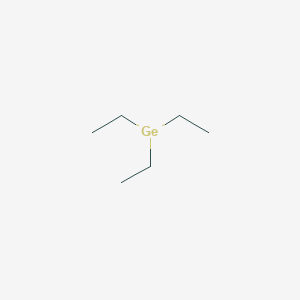
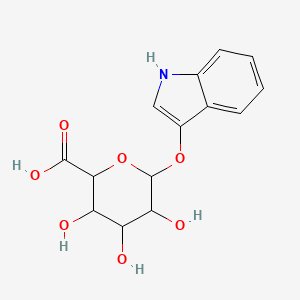
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)

